2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole
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Overview
Description
2,2-Difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole is an organic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole with a trifluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other functional groups.
Oxidation and Reduction: The benzo[d][1,3]dioxole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones, respectively.
Scientific Research Applications
2,2-Difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-5-boronic acid: This compound is similar in structure but contains a boronic acid group instead of a trifluoromethyl group.
5-Bromo-2,2-difluoro-1,3-benzodioxole: This compound has a bromine atom instead of a trifluoromethyl group and is used as a precursor in the synthesis of 2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole.
Uniqueness
The presence of both fluorine atoms and a trifluoromethyl group in this compound imparts unique chemical properties, such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds .
Properties
IUPAC Name |
2,2-difluoro-5-(trifluoromethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-7(10,11)4-1-2-5-6(3-4)15-8(12,13)14-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCOCXBCQWAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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